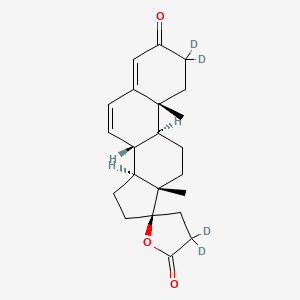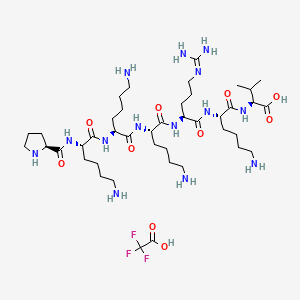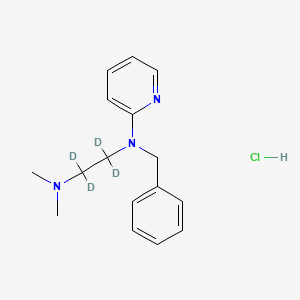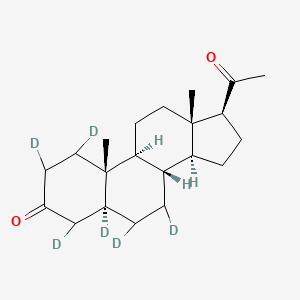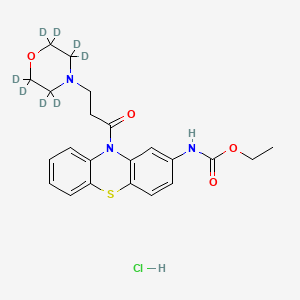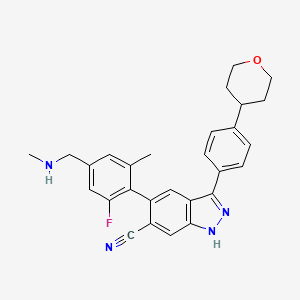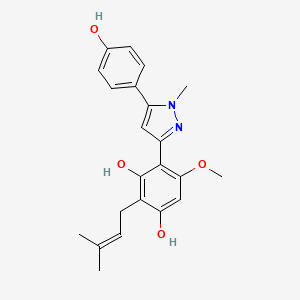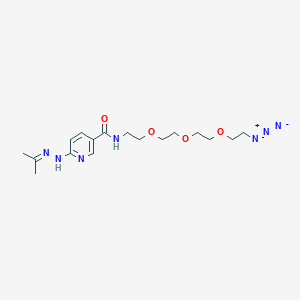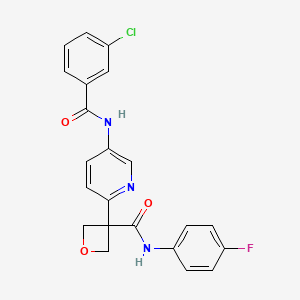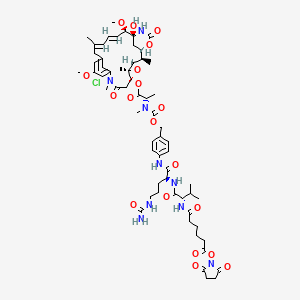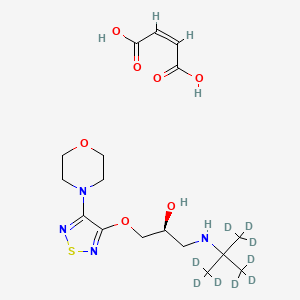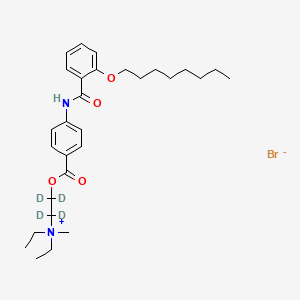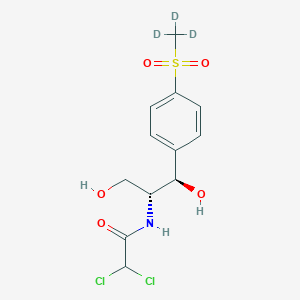
Thiamphenicol-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiamphenicol-d3 is a deuterium-labeled derivative of thiamphenicol, a broad-spectrum antimicrobial antibiotic. Thiamphenicol itself is a methyl-sulfonyl derivative of chloramphenicol and is known for its ability to inhibit protein synthesis by binding to the 50S ribosomal subunit . This compound is primarily used in scientific research as a tracer due to its stable heavy isotopes of hydrogen, which are incorporated into drug molecules for quantitation during the drug development process .
準備方法
The synthesis of deuterium-labeled thiamphenicol involves a six-step process starting from 4-bromobenzaldehyde and DMSO-d6. The process employs microwave-assisted copper-mediated methylthiolation and modified Wulff’s asymmetric aziridination . This method ensures high chemical purity and isotopic enrichment. The detailed steps include:
Starting Materials: 4-bromobenzaldehyde and DMSO-d6.
Microwave-Assisted Copper-Mediated Methylthiolation: This step introduces the methyl-sulfonyl group.
Modified Wulff’s Asymmetric Aziridination: This step ensures the correct stereochemistry.
Purification: The product is purified to achieve high chemical purity and isotopic enrichment.
化学反応の分析
Thiamphenicol-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed from these reactions are sulfoxides, alcohols, and substituted derivatives .
科学的研究の応用
Thiamphenicol-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of thiamphenicol in biological systems.
Quantitative Analysis: Employed in liquid chromatography–mass spectrometry (LC-MS) for the quantitation of thiamphenicol residues in various samples.
Antibiotic Resistance Research: Used to study the mechanisms of antibiotic resistance and the efficacy of new antimicrobial agents.
Veterinary Medicine: Applied in the study of drug residues in animal products to ensure food safety.
作用機序
Thiamphenicol-d3 exerts its effects by binding to the 50S ribosomal subunit, leading to the inhibition of protein synthesis. This action results in a bacteriostatic effect against Gram-negative, Gram-positive aerobic, and anaerobic bacteria . The molecular targets involved include the ribosomal RNA and associated proteins, which are essential for bacterial protein synthesis .
類似化合物との比較
Thiamphenicol-d3 is similar to other compounds in the amphenicol class, such as chloramphenicol and florfenicol. it has unique features that set it apart:
Chloramphenicol: This compound is a methyl-sulfonyl derivative of chloramphenicol and is 2.5 to 5 times more potent.
Similar compounds include:
- Chloramphenicol
- Florfenicol
- Thiamphenicol glycinate acetylcysteine
This compound’s unique deuterium labeling makes it particularly valuable for research applications, providing insights into drug metabolism and pharmacokinetics that are not possible with non-labeled compounds.
特性
分子式 |
C12H15Cl2NO5S |
|---|---|
分子量 |
359.2 g/mol |
IUPAC名 |
2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-[4-(trideuteriomethylsulfonyl)phenyl]propan-2-yl]acetamide |
InChI |
InChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)/t9-,10-/m1/s1/i1D3 |
InChIキー |
OTVAEFIXJLOWRX-BFHKXKNSSA-N |
異性体SMILES |
[2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O |
正規SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


